molecular formula C79H131N3O20 B1242281 Poecillastrin A

Poecillastrin A

Cat. No.: B1242281
M. Wt: 1442.9 g/mol
InChI Key: JXHTVGJTICCGEO-HTWGVAEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poecillastrin A is a macrolide lactam isolated from the marine sponge Poecillastra sp., first characterized in 2002 using high-field nuclear magnetic resonance (NMR) and cryogenic probe technologies . This 35-membered macrocyclic compound exhibits potent antitumor activity, though its exact mechanism involves inhibition of vacuolar-type H⁺-ATPases (V-ATPases), a trait shared among chondropsin-class metabolites . Its structural complexity arises from a polyketide backbone, β-hydroxyaspartic acid (β-OHAsp) residues, and conjugated polyene motifs, which contribute to both its bioactivity and instability under light exposure .

Properties

Molecular Formula

C79H131N3O20

Molecular Weight

1442.9 g/mol

IUPAC Name

2-[(6E,10E,19E,21E,25E,27E)-13-[3,5-dihydroxy-4-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]hexan-2-yl]-3,5,9-trihydroxy-29-methoxy-4,6,8,10,32-pentamethyl-15,18-dioxo-14,34-dioxa-17-azabicyclo[28.3.1]tetratriaconta-6,10,19,21,25,27-hexaen-16-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(87)35-36-78(16,17)73(94)54(14)67(88)44(3)4)74(95)79(18,19)42-50(10)69(90)46(6)31-33-58(84)52(12)75(96)82-65(55(15)83)71(92)53(13)60-34-32-47(7)68(89)48(8)40-49(9)70(91)51(11)59(85)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(86)81-66(77(99)102-60)72(93)76(97)98/h23-30,32,35-36,40,42-46,48,51-62,65-72,74,83-85,88-93,95H,21-22,31,33-34,37-39,41H2,1-20H3,(H,80,87)(H,81,86)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,47-32+,49-40+,50-42+

InChI Key

JXHTVGJTICCGEO-HTWGVAEKSA-N

Isomeric SMILES

CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)O)/C)O)C)/C)O)C)O

Canonical SMILES

CC1CC2CC(C(C(C(=CC(C(C(=CCC(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C)C(C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)O)C)O)C)C)O)C)O

Synonyms

poecillastrin A

Origin of Product

United States

Chemical Reactions Analysis

Structural Revisions and Key Functional Group Reactivity

Poecillastrin C underwent structural revision through microscale reduction and derivatization experiments. Selective NaBH₄ reduction of the ester carbonyl group (C-1) followed by acid hydrolysis confirmed lactone ring formation via the β-hydroxyaspartic acid (β-OHAsp) residue’s side chain carbonyl group rather than the α-amino carbonyl .

Reaction Conditions Key Product Reference
Selective ester reductionNaBH₄, MeOH, 0°C → HCl hydrolysis(2R,3R)-2-amino-3,4-dihydroxybutanoic acid
Marfey’s analysisFDAA derivatization, HPLCD-threo β-OHAsp configuration confirmed

Synthetic Strategies for Macrolide Segments

Recent efforts to synthesize poecillastrin C segments highlight advanced stereoselective methodologies:

Degradation and Stability Studies

Poecillastrin H (structurally analogous) exhibits extreme photosensitivity due to its conjugated pentaene moiety, with degradation pathways including:

  • Photochemical [4+2] cycloaddition : Forms unstable endoperoxides under visible light .

  • Oxidative cleavage : Pentaene chain susceptible to singlet oxygen attack .

Bioactivity-Linked Reactivity

  • Cytotoxicity mechanism : The β-OHAsp residue’s ester linkage is critical for binding to eukaryotic ribosomes, disrupting protein synthesis .

  • IC₅₀ correlation : Poecillastrin H’s 4.1 nM activity against 3Y1 cells depends on intact macrolactone conformation .

Comparative Reaction Pathways in Chondropsin-Class Macrolides

Compound Key Differentiating Reaction Biological Impact
Poecillastrin CLactamization via β-OHAsp side chainEnhanced ribosomal targeting
73-DeoxychondropsinAbsence of C34 hydroxyl groupReduced membrane permeability
Poecillastrin DMacrolactam vs. lactone structureAltered binding kinetics in tumor cell lines

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Poecillastrin A belongs to a family of macrolides, including poecillastrins B–D, H, chondropsins, and mirabalins, which share core structural features but differ in substituents, stereochemistry, and macrocycle size.

Table 1: Key Structural Features of Poecillastrins and Related Compounds

Compound Macrocycle Size β-OHAsp Configuration Esterification Site Unique Features Source
This compound 35-membered Not explicitly resolved α-carboxyl Conjugated diene/triene systems Poecillastra sp.
Poecillastrin B 35-membered D-threo β-carboxyl Revised structure post-2017 Poecillastra sp.
Poecillastrin C 35-membered D-threo β-carboxyl Structurally revised in 2017 Jaspis serpentina
Poecillastrin D 37-membered Not reported α-carboxyl Contains 7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoic acid Jaspis serpentina
Poecillastrin H 40-membered D-threo β-carboxyl Conjugated pentaene moiety; highly photosensitive Characella sp.
Chondropsin A 37-membered Not resolved β-carboxyl 26 stereocenters; inhibits V-ATPases Chondropsis sp.
Key Observations:

β-OHAsp Configuration : Poecillastrins B, C, and H share a D-threo configuration in their β-OHAsp residues, critical for macrocycle formation and bioactivity .

Esterification Sites : Structural revisions revealed that poecillastrins B, C, and H esterify the β-carboxyl group of β-OHAsp, whereas this compound and D use the α-carboxyl .

Macrocycle Modifications : Poecillastrin H’s conjugated pentaene moiety enhances cytotoxicity but increases photolability , while Poecillastrin D’s expanded 37-membered ring incorporates unique polyketide subunits .

Table 2: Cytotoxicity and Target Selectivity

Compound Cell Line IC₅₀ Primary Target Stability Notes
This compound Not reported Not quantified V-ATPase inhibition Light-stable
Poecillastrin B LOX melanoma <1 µg/mL V-ATPase inhibition Structurally stable
Poecillastrin C Multiple Sub-µM range V-ATPase inhibition Revised structure enhances target binding
Poecillastrin H 3Y1 fibroblasts 4.1 nM Unspecified Rapid degradation under light
Chondropsin A NCI-60 panel 10–100 nM V-ATPase inhibition Limited supply hinders studies
Critical Findings:

Potency : Poecillastrin H demonstrates exceptional cytotoxicity (IC₅₀ = 4.1 nM) but suffers from photodegradation, limiting therapeutic utility .

Mechanistic Uniformity : Most poecillastrins and chondropsins inhibit V-ATPases, disrupting lysosomal acidification and inducing apoptosis in cancer cells .

Structural-Activity Relationship (SAR) : The β-carboxyl esterification in poecillastrins B, C, and H correlates with higher enzymatic inhibition compared to α-carboxyl variants like this compound .

Pharmacological Potential and Limitations

While poecillastrins and chondropsins are promising anticancer leads, their development faces hurdles:

  • Supply Limitations : Reliance on deep-sea sponges restricts bulk production .
  • Stereochemical Complexity : Chondropsin A’s 26 stereocenters defy total synthesis .
  • Optimization Needs : Poecillastrin H’s photolability demands structural stabilization without compromising activity .

Q & A

Q. What experimental strategies are critical for isolating Poecillastrin A from marine sponges, and how can purity be validated?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC). Purity validation requires NMR spectroscopy to confirm the absence of contaminants and mass spectrometry for molecular weight verification. Structural confirmation may involve X-ray crystallography if single crystals are obtainable .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in this compound’s structural elucidation?

Multi-dimensional NMR (e.g., 1H^1H-13C^{13}C HSQC, 1H^1H-1H^1H COSY) is used to assign proton and carbon signals. For stereochemical ambiguities, NOESY/ROESY correlations help determine spatial proximities, while JJ-coupling constants (e.g., 3JH,H^3J_{H,H}) provide insights into dihedral angles .

Q. What methodologies are employed to determine the absolute configuration of β-hydroxyaspartic acid residues in this compound?

Marfey’s analysis is applied after acid hydrolysis to derivatize amino acids with chiral reagents (e.g., FDAA). HPLC separation of diastereomers and comparison with standards resolve configurations. Sharpless asymmetric dihydroxylation can synthesize enantiomerically pure reference compounds for validation .

Advanced Research Questions

Q. How can contradictory NMR data for this compound’s proposed structures be resolved experimentally?

Hydrogenation reactions (e.g., NaBH4_4 reduction) differentiate ester vs. carboxylic acid functional groups. Post-reduction hydrolysis products are analyzed via Marfey’s method or chiral HPLC to infer original stereochemistry. Comparative synthesis of proposed structures (e.g., Scheme 2 in ) validates the correct configuration .

Q. What challenges arise in synthesizing Poecillastrin C analogs, and how can enantiomeric purity be ensured during asymmetric reactions?

Sharpless asymmetric epoxidation or dihydroxylation introduces stereocenters, but competing pathways may yield undesired enantiomers. Chiral stationary phase HPLC or enzymatic resolution separates enantiomers. Protecting groups (e.g., TBS ethers) prevent side reactions during multi-step syntheses .

Q. How do structural modifications to this compound affect its bioactivity, and what computational tools predict these changes?

Molecular docking (e.g., AutoDock) models interactions with target proteins (e.g., enzymes). Quantitative structure-activity relationship (QSAR) analyses correlate functional group substitutions (e.g., hydroxylation patterns) with bioassay data. Synthetic analogs are tested in vitro to validate predictions .

Q. What strategies address discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are compared to experimental data. Discrepancies may indicate incorrect stereochemical assignments or conformational flexibility. Dynamic NMR experiments (e.g., variable-temperature studies) assess rotational barriers .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound’s synthesis and characterization?

Detailed protocols for reaction conditions (temperature, solvent, catalyst loading) and characterization data (NMR peak lists, HRMS spectra) must be included in supplementary materials. Independent replication by a second lab validates procedures .

Q. What statistical methods are appropriate for analyzing bioactivity data across this compound analogs?

Dose-response curves (logistic regression) determine IC50_{50} values. ANOVA or non-parametric tests (e.g., Kruskal-Wallis) compare activity between analogs. Principal Component Analysis (PCA) identifies structural features driving bioactivity .

Q. How can researchers ethically navigate literature gaps when proposing novel structures for Poecillastrin-related compounds?

Transparent reporting of conflicting data (e.g., alternative NMR assignments) and pre-publication peer review mitigate misinterpretation. Collaborative verification with independent labs strengthens structural claims .

Data Presentation Guidelines

  • Tables : Include NMR chemical shifts, coupling constants, and synthetic yields (see for formatting).
  • Figures : Highlight key stereochemical assignments (e.g., NOESY correlations) and synthetic pathways (e.g., Scheme 2 in ).
  • Supplementary Materials : Provide raw spectral data, DFT coordinates, and crystallographic files (CIF) .

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